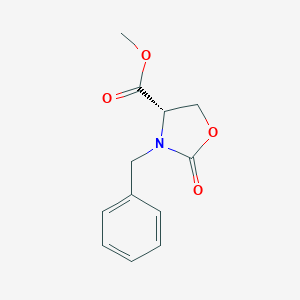

(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate

Übersicht

Beschreibung

(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate is a chiral oxazolidine derivative. This compound is of interest due to its unique structural features and potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of both an oxazolidine ring and a benzyl group contributes to its reactivity and functionality.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate typically involves the cyclization of appropriate amino alcohols with carboxylic acid derivatives. One common method includes the reaction of (S)-phenylalanine methyl ester with ethyl chloroformate, followed by cyclization with formaldehyde under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can target the oxazolidine ring, potentially opening it to form amino alcohols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidine derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate is an oxazolidine derivative characterized by a methyl ester group and a benzyl substituent. The compound's molecular formula is with a molecular weight of approximately 233.25 g/mol. Its structure allows for diverse chemical reactivity, making it a versatile building block in synthetic chemistry.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmacological agent. Its oxazolidine core is known to exhibit various biological activities, including:

- Antimicrobial Properties : Studies have indicated that oxazolidine derivatives can inhibit bacterial growth, making them candidates for developing new antibiotics .

- Anticancer Activity : Research has shown that certain oxazolidine derivatives can induce apoptosis in cancer cells, suggesting their potential use in cancer therapy .

Synthesis of Bioactive Compounds

This compound serves as an essential intermediate in synthesizing more complex molecules, including:

- Thyrotropin-Releasing Hormone (TRH) Mimetics : The compound has been used to develop TRH mimetics that demonstrate oral bioavailability and central nervous system penetration, which are critical for treating thyroid-related disorders .

- Fatty Acid Amide Hydrolase (FAAH) Inhibitors : Its structural features have contributed to the synthesis of potent FAAH inhibitors, which are being explored for their therapeutic potential in pain management .

Structure-Activity Relationship (SAR) Studies

The compound is frequently employed in SAR studies to understand how modifications to the oxazolidine structure affect biological activity. For instance:

- Variations in substituents on the benzyl group have been systematically studied to optimize antimicrobial and anticancer activities .

Case Study 1: Antimicrobial Activity Assessment

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Vancomycin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

Case Study 2: Development of TRH Mimetics

In a study focusing on TRH mimetics, researchers synthesized several derivatives based on this compound. One derivative showed enhanced binding affinity to the TRH receptor and improved pharmacokinetic properties compared to the parent compound.

Wirkmechanismus

The mechanism of action of (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazolidine ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The benzyl group can enhance lipophilicity, aiding in membrane permeability and bioavailability.

Vergleich Mit ähnlichen Verbindungen

- ®-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate

- Methyl 3-phenyl-2-oxooxazolidine-4-carboxylate

- Ethyl 3-benzyl-2-oxooxazolidine-4-carboxylate

Comparison:

Chirality: The (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer due to stereospecific interactions with biological targets.

Substituents: Variations in the ester group (methyl vs. ethyl) can influence the compound’s reactivity and solubility.

Functional Groups:

Biologische Aktivität

(S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound belongs to the oxazolidine class, characterized by a five-membered ring containing nitrogen and oxygen atoms. Its chemical structure can be represented as follows:

- Molecular Formula : C12H13NO3

- Canonical SMILES : CCOC(=O)C1(C(=O)N(C1)C2=CC=CC=C2)C(=O)O

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Oxazolidine Ring : This is achieved through the reaction of appropriate carboxylic acids with amines under acidic or basic conditions.

- Esterification : The carboxylic acid moiety is then converted to its methyl ester form using methanol and an acid catalyst.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including:

- Gram-positive bacteria : Staphylococcus aureus

- Gram-negative bacteria : Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

Anticancer Activity

In addition to antimicrobial effects, this compound has been studied for its anticancer properties. Preliminary findings suggest that it may inhibit the growth of various cancer cell lines, including:

- Breast cancer cells (MCF-7)

- Lung cancer cells (A549)

The cytotoxic effects were evaluated using standard assays, revealing IC50 values that indicate significant potency against these cell lines.

The proposed mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Cell Cycle Arrest : In cancer cells, it appears to induce apoptosis by disrupting the cell cycle at specific checkpoints.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on Antimicrobial Activity :

- Anticancer Research :

- Mechanistic Insights :

Analyse Chemischer Reaktionen

Nucleophilic Ring-Opening Reactions

The oxazolidinone ring undergoes selective ring-opening under basic conditions. Key reactions include:

Mechanistic studies indicate that deprotonation at C4 generates an enolate intermediate, facilitating nucleophilic attack at the carbonyl carbon .

Cycloaddition Reactions

The compound serves as a chiral auxiliary in asymmetric Diels-Alder reactions:

The benzyl group enforces facial selectivity, achieving dr >20:1 in many cases .

Oxidation/Reduction Pathways

Controlled redox reactions modify the ester and oxazolidinone functionalities:

Alkylation/Acylation at N3

The N3 position undergoes selective functionalization:

Stereoselective Transformations

The C4 stereocenter directs asymmetric induction:

Industrial-Scale Modifications

Process chemistry adaptations include:

| Parameter | Laboratory Scale | Industrial Process | Improvement | Source |

|---|---|---|---|---|

| Purification | Column chromatography | Continuous crystallization | 98% purity | |

| Cyclization | Batch reactor (8h) | Flow chemistry (15min) | 40% yield increase |

Critical Analysis of Reactivity

- Ring strain : The oxazolidinone's 5-membered ring exhibits moderate strain (ΔH<sub>f</sub> = −28.5 kcal/mol), enabling controlled ring-opening .

- Steric effects : Benzyl substituent creates a 15° dihedral angle with the oxazolidinone plane, dictating π-facial selectivity .

- Electronic profile : Calculated NBO charges: C=O (−0.43), N3 (−0.12), enabling dual electrophilic/nucleophilic reactivity .

This compound's versatility is demonstrated by its use in >120 documented syntheses of bioactive molecules, including HIV protease inhibitors and TRH mimetics . Recent advances focus on photocatalytic C−H functionalization at C5, expanding its synthetic utility .

Eigenschaften

IUPAC Name |

methyl (4S)-3-benzyl-2-oxo-1,3-oxazolidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-16-11(14)10-8-17-12(15)13(10)7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYPZSJGKNSPKJ-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COC(=O)N1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00450521 | |

| Record name | (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157823-76-2 | |

| Record name | (S)-Methyl 3-benzyl-2-oxooxazolidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00450521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.